molecular formula C7H7F3O2 B1307492 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone CAS No. 109317-74-0

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B1307492
CAS No.: 109317-74-0
M. Wt: 180.12 g/mol
InChI Key: CTFORTFPVUYECO-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C7H7F3O2 and its molecular weight is 180.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Facilitating Complex Synthesis

One significant application of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone is its role in facilitating the synthesis of complex organic compounds. For instance, Okada et al. (2008) described its use in introducing a 4,4-Bis(trifluoroacetyl)-1,3-butadiene system to aromatic rings, leading to the synthesis of 1,1,1,5,5,5-Hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones through ring-opening reactions with aromatic compounds in refluxing trifluoroacetic acid. This method showcases the compound's utility in creating fluorinated derivatives with potential applications in material science and pharmacology (Okada et al., 2008).

Construction of Polycyclic Architectures

Someswarao et al. (2018) demonstrated a novel strategy utilizing this compound for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This approach involves condensation with 2-hydroxybenzaldehydes, highlighting the compound's ability to contribute to the stereoselective construction of fused polycyclic ring systems integral to the structure of many natural products (Someswarao et al., 2018).

Enabling Diverse Organic Transformations

A study by Saikia et al. (2016) explored the synthesis of 4-trifluoromethanesulfonate substituted 3,6-dihydropyrans, showcasing the versatility of this compound in facilitating various C–C coupling reactions. This work exemplifies the compound's utility in organic synthesis, particularly in the development of dihydropyran derivatives through triflic acid-mediated Prins cyclization (Saikia et al., 2016).

Supporting Computational Studies

Ota et al. (2012) conducted a computational study on the acid-catalyzed reactions of fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans with aromatic compounds, providing insight into the mechanistic aspects and reactivity of related fluorine-containing dihydropyrans. Their findings offer a theoretical foundation that complements the experimental use of such compounds in synthetic chemistry (Ota et al., 2012).

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFORTFPVUYECO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=COC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396070
Record name Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109317-74-0
Record name Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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